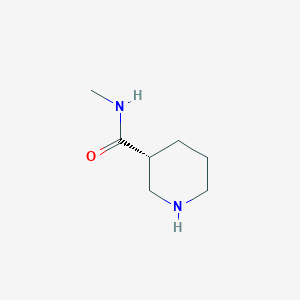

(3R)-N-methylpiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

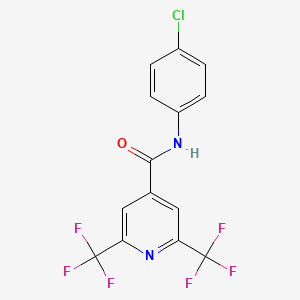

“(3R)-N-methylpiperidine-3-carboxamide” is a chemical compound with the CAS number 1124199-15-0 . It is used in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.

Synthesis Analysis

Several methods have been developed for the synthesis of “this compound”. The most commonly used method involves the reaction of N-methylpiperidine with carboxylic acid in the presence of a catalyst.Molecular Structure Analysis

The molecular formula of “this compound” is C7H14N2O . The Smiles Code is CNC(=O)[C@@H]1CCCNC1 . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 142.20 . It has a boiling point of 318.5±31.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has a TPSA of 41.13 and a LogP of -0.268 .Aplicaciones Científicas De Investigación

Homogeneous Catalytic Aminocarbonylation : The use of primary and secondary amines, including amino acid methyl esters in palladium-catalyzed aminocarbonylation, leads to the synthesis of N-substituted nicotinamides and related compounds. This process is significant in creating molecules of potential biological importance, as demonstrated in the study by Takács et al. (2007) Tetrahedron, 63, 10372-10378.

Astrochemistry and Prebiotic Chemistry : The compound plays a role in astrochemical contexts, such as in the study of interstellar chemistry and the formation of complex organic molecules in space. For example, Belloche et al. (2017) in Astronomy and Astrophysics [601] discuss the potential importance of N-methylformamide in prebiotic chemistry due to its peptide bond Astronomy and Astrophysics, 601.

Insect Repellents and Odorant Receptors : Compounds like (3R)-N-methylpiperidine-3-carboxamide are used in designing insect repellents. Grant et al. (2020) Journal of Medical Entomology, 57, 1032-1040 investigated novel repellents' interactions with mosquito odorant receptors, highlighting their potential in controlling insect-borne diseases.

Enantioselective Synthesis in Medicinal Chemistry : The use of enantiopure compounds, including derivatives of this compound, is crucial in the synthesis of biologically active compounds. Morán-Ramallal et al. (2010) The Journal of Organic Chemistry, 75 19, 6614-24 discussed the preparation of enantiopure, unnatural D-α-amino acids through bacterial hydrolysis.

Pharmacokinetics and Drug Development : Studies like those by Monteagudo et al. (2007) Xenobiotica, 37, 1000 - 1012 utilize 19F-NMR spectroscopy to understand the metabolism and disposition of HIV integrase inhibitors, providing insights into drug development processes.

Material Science Applications : The synthesis and study of polyamides containing carboxylate groups, as researched by Ueyama et al. (1998) Macromolecules, 31, 7119-7126, demonstrate the relevance of such compounds in material science, particularly in the context of biomineralization.

Cancer Treatment : The discovery of compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment, as discussed by Penning et al. (2009) Journal of Medicinal Chemistry, 52 2, 514-23, highlights the potential of this compound derivatives in medicinal applications.

Propiedades

IUPAC Name |

(3R)-N-methylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)

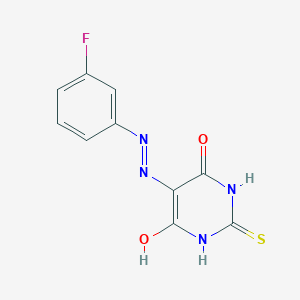

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)

![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)

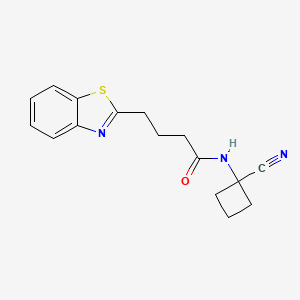

![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)